molecular formula C9H11ClN4O B1524160 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide CAS No. 1250424-99-7

1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B1524160
CAS No.: 1250424-99-7
M. Wt: 226.66 g/mol
InChI Key: ASJVRTCVLOIIOQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide (CAS 1250424-99-7) is a high-purity organic compound supplied for life science and chemical research. This molecule features a chloropyrimidine group linked to a pyrrolidine-2-carboxamide, with a molecular formula of C9H11ClN4O and a molecular weight of 226.66 g/mol . Its structure makes it a valuable chemical intermediate for researchers, particularly in the field of medicinal chemistry and drug discovery. This compound is recognized for its role in advanced therapeutic discovery projects. Recent research highlights the application of this chemical scaffold in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality. For instance, it serves as a key building block in the discovery of degraders targeting the METTL3-METTL14 complex, which is involved in RNA methylation and is a potential target for oncology research . Furthermore, related chloropyrimidine derivatives are extensively utilized in the design and synthesis of novel inhibitors targeting difficult-to-treat oncogenic mutations, such as KRAS-G12D, showcasing the broader research utility of this chemical class in developing targeted cancer therapies . The product is presented as a powder and should be stored at room temperature. Researchers can utilize this compound for various applications, including as a precursor in synthesis, a core structure in structure-activity relationship (SAR) studies, and in the development of potential enzyme inhibitors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O/c10-7-4-8(13-5-12-7)14-3-1-2-6(14)9(11)15/h4-6H,1-3H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJVRTCVLOIIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=NC=N2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrimidine Precursors

Phosphorus oxychloride (POCl3) is commonly used to chlorinate pyrimidine derivatives, converting hydroxypyrimidines or uracil analogs into 6-chloro-2,4-dichloropyrimidines or related intermediates.

  • Example: Chlorination of 6-aminouracil with POCl3 yields 6-amino-2,4-dichlorouracil, a key intermediate for further substitution reactions.

Amination and Substitution on Pyrimidine Ring

Selective amination at the 4-position of 2,4-dichloropyrimidine derivatives can be achieved by reaction with amines, including pyrrolidine derivatives, under controlled conditions.

  • In one approach, 2,4-dichloropyrimidine is reacted with pyrrolidine-2-carboxamide or its derivatives to substitute the chlorine at the 4-position, yielding the desired 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide.

  • Regioselectivity is critical: the 4-position is often the favored site for nucleophilic substitution over the 2-position, as confirmed by NMR and other spectroscopic methods.

Coupling with Pyrrolidine-2-carboxylic Acid Derivatives

Pyrrolidine-2-carboxylic acid derivatives can be coupled to chloropyrimidine intermediates via nucleophilic substitution or amidation reactions.

  • Direct coupling of 6-chloropyrimidin-4-yl intermediates with pyrrolidine-2-carboxylic acid or its esters, followed by amidation, can yield the target compound.

  • In some cases, the carboxylic acid is first converted to an amide via reaction with ammonia or amines, or by activation with coupling agents, then coupled with the pyrimidine moiety.

Representative Synthetic Routes and Reaction Conditions

Step Reaction Conditions Yield (%) Notes
1 Chlorination of 6-aminouracil to 6-amino-2,4-dichlorouracil POCl3, reflux, 80-85 °C, 16-18 h High (not specified) Key intermediate for pyrimidine substitution
2 Amination of 2,4-dichloropyrimidine with pyrrolidine-2-carboxamide Base-mediated, room temp to reflux, solvent: ethanol or DMF Moderate to good (46-75%) Regioselective substitution at 4-position
3 Amidation of pyrrolidine-2-carboxylic acid intermediate Coupling agents (e.g., DMAP, DCC), acetonitrile, 25-80 °C, 4-7 h 70-80% Activation of acid to amide prior to coupling

Detailed Research Findings

  • Regioselectivity: The substitution at the 4-position of the pyrimidine ring is favored over the 2-position due to electronic and steric factors, confirmed by NMR spectroscopy and isolation of regioisomers.

  • Reaction Yields: Amination and coupling reactions yield the target compound in moderate to good yields (typically 46-75%), depending on reaction conditions and purity of intermediates.

  • Reaction Medium: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitutions due to their ability to dissolve both reactants and promote SNAr reactions.

  • Catalysts and Additives: Use of bases such as potassium carbonate or organic bases (e.g., diazabicycloundecene) facilitates deprotonation and nucleophilic attack; coupling agents like DMAP enhance amide bond formation.

Data Table Summarizing Key Preparation Parameters

Parameter Description Typical Range/Value Source
Chlorination Agent Phosphorus oxychloride (POCl3) 1-3 eq, reflux 80-85 °C
Amination Agent Pyrrolidine-2-carboxamide or derivatives 1-1.5 eq, base-mediated
Solvent Ethanol, DMF, acetonitrile Polar aprotic or protic solvents
Temperature Room temp to reflux 25-102 °C
Reaction Time 4-21 hours Depending on step
Yield Moderate to good 46-75% for amination; up to 80% for amidation

Notes on Industrial and Practical Considerations

  • Purification: Crystallization and chromatographic techniques are employed to isolate pure 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxamide.

  • Scalability: The use of POCl3 and base-mediated amination reactions are amenable to scale-up with appropriate safety measures due to the corrosive nature of reagents.

  • Regioisomer Separation: Careful control of reaction conditions and purification is necessary to separate minor regioisomers formed during amination.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at the pyrimidinyl or pyrrolidine ring can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide, which can have different biological and chemical properties.

Scientific Research Applications

1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 6-chloropyrimidin-4-yl core or pyrrolidine-carboxamide motifs.

Pyrimidine-Based Analogs

(a) 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (SC-22125)
  • Structure : Replaces pyrrolidine with a piperidine ring and introduces a hydroxyl group.
  • Molecular Weight : 227.67 g/mol .
  • Key Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric and conformational properties.
(b) 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Methyl Ester (SC-22126)
  • Structure : Incorporates a piperidine ring with a methyl ester substituent.
  • Molecular Weight : 255.70 g/mol .
  • Synthetic Utility: The ester group allows for further derivatization (e.g., hydrolysis to carboxylic acid).

Pyrrolidine-Carboxamide Derivatives

(a) (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Patent Example 51)
  • Structure : Features a hydroxylated pyrrolidine ring and a benzyl-thiazole substituent.
  • Key Differences: Substituent Complexity: The benzyl-thiazole group may enhance target specificity (e.g., kinase or protease inhibition) but complicates synthesis . Hydroxyl Group: Improves solubility but may reduce metabolic stability compared to the non-hydroxylated target compound.
(b) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
  • Structure : Lacks the pyrrolidine-carboxamide moiety, instead featuring a carboxylic acid group.
  • Key Differences :
    • Acidic Functionality : Enhances water solubility but limits blood-brain barrier penetration compared to the carboxamide .
    • Reactivity : The carboxylic acid is more prone to metabolic conjugation (e.g., glucuronidation).

Structural and Functional Analysis Table

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Pharmacological Implications
1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide Pyrrolidine + chloropyrimidine 226.66 Carboxamide, chloropyrimidine Kinase inhibition, intermediate flexibility
SC-22125 Piperidine + chloropyrimidine 227.67 Hydroxyl, chloropyrimidine Enhanced solubility, altered conformation
SC-22126 Piperidine + chloropyrimidine 255.70 Methyl ester, chloropyrimidine Lipophilicity, prodrug potential
Patent Example 51 Hydroxypyrrolidine + thiazole ~400 (estimated) Hydroxyl, benzyl-thiazole Target specificity, solubility trade-off

Biological Activity

1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Anticancer Activity

Research indicates that 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901). The compound has shown moderate antineoplastic activity, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Using the LPS-induced RAW264.7 macrophage model, it exhibited robust anti-inflammatory activity, significantly reducing nitric oxide production . This suggests potential therapeutic applications in inflammatory diseases.

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide has demonstrated antibacterial activity against several pathogenic bacteria. Table 1 summarizes the minimum inhibitory concentrations (MIC) against various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.96 - 7.81
Escherichia coli>8
Klebsiella pneumoniae>8
Pseudomonas aeruginosaNo activity

The compound showed strong effects against Staphylococcus aureus, comparable to standard antibiotics .

Molecular Interactions

The biological activity of 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide is attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to various biological effects . The presence of the chloropyrimidine moiety enhances its binding affinity to target proteins.

Pathway Modulation

The compound influences multiple biochemical pathways, particularly those involved in cell signaling and metabolism. It can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .

Cellular Effects

At the cellular level, this compound affects gene expression and cellular metabolism. It has been shown to modulate the activity of nuclear receptors, which play vital roles in regulating gene transcription .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological effects of 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide on cancer cells and inflammatory models. The results indicated that:

  • In HeLa cells, the compound reduced cell viability by approximately 60% at a concentration of 10 µM.
  • In RAW264.7 macrophages, it inhibited LPS-induced nitric oxide production by up to 94% at a concentration of 2 µg/mL .

Animal Models

In vivo studies utilizing animal models have further supported the compound's therapeutic potential. Administration in rodents demonstrated significant reductions in tumor size in xenograft models of cancer when dosed appropriately .

Q & A

Q. What are the standard synthetic routes for 1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions. A common approach involves chlorination of pyrimidine precursors (e.g., using phosphoryl chloride) followed by nucleophilic substitution with pyrrolidine derivatives. For example, electrochemical arylation of 4-amino-6-chloropyrimidines with aryl halides under palladium catalysis has been reported to yield functionalized pyrimidine scaffolds . Optimized reaction conditions (e.g., 80–100°C in DMF with CuI as a co-catalyst) improve yields .

Q. How is the structure of the compound confirmed post-synthesis?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton and carbon environments, confirming the pyrrolidine and chloropyrimidine moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : While specific toxicity data for this compound is limited, general safety measures for chlorinated heterocycles include:
  • Use of fume hoods and PPE (gloves, lab coats).
  • Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions in the synthesis of this compound?

  • Methodological Answer : Electrochemical cross-coupling (e.g., reductive coupling of 4-amino-6-chloropyrimidine with aryl halides) can be optimized by:
  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with electron-rich ligands enhance reactivity .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates .
  • Additives : KI or Cs2_2CO3_3 facilitates oxidative addition steps in palladium-catalyzed pathways .

Q. What strategies resolve contradictions in reaction yields reported across different synthetic methods?

  • Methodological Answer : Discrepancies in yields often arise from variations in:
  • Reaction Conditions : Temperature gradients (±10°C) significantly impact chlorination efficiency .
  • Catalyst Loading : Suboptimal Pd/Cu ratios (e.g., <1:2) reduce coupling efficiency .
  • Workup Procedures : Incomplete purification (e.g., column chromatography vs. recrystallization) affects purity .
    Systematic Design of Experiments (DoE) or response surface methodology (RSM) can identify critical parameters .

Q. What catalytic systems are effective for functionalizing the chloropyrimidine moiety?

  • Methodological Answer : The 6-chloro group in pyrimidine is amenable to:
  • Suzuki-Miyaura Coupling : Pd(dba)2_2/SPhos catalyzes aryl boronic acid coupling at 80°C .
  • Nucleophilic Aromatic Substitution : Amines or thiols displace chlorine under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Photoredox Catalysis : Ru(bpy)_3$$^{2+} enables C–H activation for late-stage diversification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide
Reactant of Route 2
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1-(6-Chloropyrimidin-4-yl)pyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.